molecular formula C10H13N3O B1372572 1-[4-(Aminomethyl)phenyl]imidazolidin-2-one CAS No. 1038283-11-2

1-[4-(Aminomethyl)phenyl]imidazolidin-2-one

Cat. No.: B1372572
CAS No.: 1038283-11-2
M. Wt: 191.23 g/mol
InChI Key: KWSZXYDYUDVQJT-UHFFFAOYSA-N
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Description

1-[4-(Aminomethyl)phenyl]imidazolidin-2-one (CAS 1038283-11-2) is an imidazolidinone derivative characterized by a phenyl ring substituted with an aminomethyl group at the para position, fused to an imidazolidin-2-one heterocycle. Its molecular formula is C₉H₁₁N₃O (molecular weight: 177.21 g/mol), with the SMILES notation C1CN(C(=O)N1)C2=CC=C(C=C2)CN and InChIKey SLJMZNOYNSCQNU-UHFFFAOYSA-N . The compound is structurally related to CID 13755491 and has synonyms such as ACMC-20eqom, AGN-PC-00NUVT, and ZINC19413987 .

Properties

IUPAC Name

1-[4-(aminomethyl)phenyl]imidazolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c11-7-8-1-3-9(4-2-8)13-6-5-12-10(13)14/h1-4H,5-7,11H2,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSZXYDYUDVQJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)N1)C2=CC=C(C=C2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1038283-11-2
Record name 1-[4-(aminomethyl)phenyl]imidazolidin-2-one
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Preparation Methods

Cyclization via Propargylic Ureas and Organo-Catalysis

One effective method involves the organo-catalyzed intramolecular hydroamidation of propargylic ureas, which has been demonstrated to yield imidazolidin-2-ones efficiently under mild conditions. For example, the use of the strong base BEMP (2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) as a catalyst in acetonitrile at room temperature enables the cyclization of propargylic ureas to the imidazolidin-2-one ring in high yields (up to quantitative in some cases) within 1 hour. This method is notable for its mild reaction conditions and rapid completion times.

Parameter Details
Catalyst BEMP (5 mol %)
Solvent Acetonitrile (CH3CN)
Temperature Room temperature
Reaction time 1 hour (sometimes as little as 1 min)
Yield Up to 100% (quantitative)

This approach could be adapted for the synthesis of 1-[4-(aminomethyl)phenyl]imidazolidin-2-one by employing a propargylic urea precursor bearing the 4-(aminomethyl)phenyl moiety or by subsequent functionalization of the aromatic ring after cyclization.

Titanium-Mediated Cyclization of Imines

Another synthetic route involves the reaction of imines with low-valent titanium reagents generated in situ by reducing TiCl4 with magnesium powder in tetrahydrofuran (THF), often activated by 1,2-dibromoethane. This method yields imidazolidine derivatives in moderate to good yields (54–74%) at room temperature over 10 hours. The mechanism likely involves metallation steps that facilitate cyclization.

Parameter Details
Reagents TiCl4, Mg powder, 1,2-dibromoethane
Solvent THF
Temperature 25 °C
Reaction time 10 hours
Yield 54–74%

This protocol can be tailored for the synthesis of substituted imidazolidines, including those with aminomethylphenyl substituents, by selecting appropriate imine precursors.

Schiff Base Cross-Coupling and Phase-Transfer Catalysis

Cross-coupling reactions of Schiff bases with methylene diiodide in the presence of TiCl4 and samarium (Sm) in THF at room temperature for 10–14 hours have been reported to afford imidazolidine derivatives in 60–75% yields. Additionally, phase-transfer catalyzed reactions of N-(benzylidene)benzylamine with arylmethyleneanilines under basic conditions (NaOH) yield stereoisomeric imidazolidines, which can be purified by crystallization.

Parameter Details
Reagents Schiff base, methylene diiodide, TiCl4, Sm
Solvent THF
Temperature Room temperature
Reaction time 10–14 hours
Yield 60–75%

These methods offer stereochemical control and are applicable for synthesizing complex imidazolidine derivatives with aromatic substitutions.

Microwave-Assisted One-Pot Syntheses

Microwave irradiation has been employed to accelerate the synthesis of imidazolidine-2,4-dione derivatives and related compounds. Microwave-assisted protocols reduce reaction times significantly (minutes to an hour) and often improve yields (41–89%). For example, condensation reactions between N-arylethylenediamines and excess formaldehyde under microwave conditions yield imidazolidine derivatives efficiently.

Parameter Details
Method Microwave-assisted one-pot synthesis
Reagents N-arylethylenediamines, formaldehyde
Temperature 80–100 °C (microwave)
Reaction time 40–60 seconds to 1 hour
Yield 41–89%

This method is suitable for rapid synthesis and can be adapted for the preparation of this compound by employing the corresponding diamine and aldehyde precursors.

Specific Synthetic Routes to this compound

While direct literature on this exact compound is limited, related synthetic strategies can be integrated and adapted:

Synthesis via N-(4-Formylphenyl)ethylenediamine Intermediate

A plausible route involves the synthesis of N-(4-formylphenyl)ethylenediamine followed by cyclization with a suitable carbonyl source (e.g., phosgene equivalent or carbamate) to form the imidazolidin-2-one ring. Subsequent reduction of the formyl group to an aminomethyl group (e.g., via reductive amination or catalytic hydrogenation) yields the target compound.

Reductive Cyclization of Schiff Bases

Starting from 4-(aminomethyl)benzaldehyde and ethylenediamine, a Schiff base can be formed and then cyclized under reductive conditions using LiAlH4 or a titanium-based reducing system to yield the imidazolidin-2-one ring with the aminomethylphenyl substituent. This approach is supported by literature on imidazolidine synthesis via Schiff base intermediates and reduction.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Reaction Time Yield Range Notes
Organo-catalyzed hydroamidation Propargylic urea, BEMP catalyst, CH3CN, RT 1 min–1 hour Up to 100% Mild, rapid, high yield
TiCl4/Mg-mediated imine cyclization TiCl4, Mg, 1,2-dibromoethane, THF, 25 °C 10 hours 54–74% Metal-mediated, moderate yield
Schiff base cross-coupling Schiff base, methylene diiodide, TiCl4/Sm, THF 10–14 hours 60–75% Stereoselective cyclization
Microwave-assisted condensation N-arylethylenediamine, formaldehyde, microwave <1 hour 41–89% Fast, energy-efficient
Reductive cyclization of Schiff bases Schiff base, LiAlH4 or TiCl4/Mg, THF or ether Several hours Moderate Requires careful control of reduction steps

Research Findings and Considerations

  • The choice of synthetic method depends on available starting materials, desired stereochemistry, and scale of synthesis.
  • Organo-catalyzed methods offer environmentally friendly and mild conditions with excellent yields.
  • Metal-mediated reductions require careful handling but enable transformations difficult under organocatalysis.
  • Microwave-assisted syntheses significantly reduce reaction times and can improve yields, advantageous for rapid library synthesis.
  • Purification often involves recrystallization or chromatographic techniques to separate isomers or remove by-products.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Aminomethyl)phenyl]imidazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride to yield reduced derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted imidazolidin-2-one compounds .

Scientific Research Applications

Antimicrobial Activity

Research indicates that 1-[4-(Aminomethyl)phenyl]imidazolidin-2-one exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against several bacterial strains, including:

Bacterial Strain Activity
Staphylococcus aureusEffective
Escherichia coliEffective
Pseudomonas aeruginosaModerate activity

The compound's mechanism of action may involve interference with bacterial cell wall synthesis or inhibition of essential enzymes, making it a candidate for further development as an antimicrobial agent .

Antitumor Activity

The compound has also been explored for its antitumor properties. Preliminary studies suggest that it may inhibit tumor cell proliferation through various pathways, including:

  • Induction of apoptosis in cancer cells.
  • Inhibition of angiogenesis.
  • Modulation of immune responses.

In one notable study, derivatives of imidazolidinone were shown to inhibit kinase activity in protozoan parasites, suggesting potential parallels in cancer treatment strategies .

Anti-inflammatory Effects

Initial investigations into the anti-inflammatory effects of this compound have shown promise. The compound appears to inhibit pro-inflammatory cytokines, which are critical mediators in inflammatory responses. This activity was assessed using cellular models exposed to inflammatory stimuli, indicating potential therapeutic applications in conditions characterized by chronic inflammation .

Neuroprotective Properties

Recent studies have suggested that imidazolidinone derivatives may exhibit neuroprotective effects, potentially benefiting conditions such as neurodegenerative diseases. The mechanisms are thought to involve antioxidant activity and modulation of neuroinflammatory pathways .

Industrial Applications

Beyond its biological applications, this compound is being explored for use in the production of specialty chemicals and agrochemicals. Its ability to act as a ligand in coordination chemistry enhances its utility in various industrial processes .

Case Studies and Research Findings

Several key studies highlight the diverse applications of this compound:

  • Antimicrobial Studies : A study demonstrated that the compound effectively reduced bacterial load in infected models, suggesting its potential as a therapeutic agent against bacterial infections.
  • Antitumor Studies : In vitro assays revealed that the compound inhibited the growth of specific cancer cell lines, warranting further investigation into its mechanisms and efficacy .
  • Anti-inflammatory Studies : Research indicated that treatment with this compound resulted in decreased levels of inflammatory markers in cellular models exposed to inflammatory stimuli .

Mechanism of Action

The mechanism of action of 1-[4-(Aminomethyl)phenyl]imidazolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the nature of the substituents. The imidazolidin-2-one ring is known to interact with biological macromolecules, influencing their function and activity .

Comparison with Similar Compounds

1-(4-Aminophenyl)imidazolidin-2-one

  • Structure: Lacks the aminomethyl group at the para position, instead featuring a primary amine directly on the phenyl ring.
  • Biological Relevance : Used as a precursor in synthetic routes for heterocyclic pharmaceuticals .

1-[2-(4-Amino-3-methylphenoxy)ethyl]imidazolidin-2-one (CAS 1019386-58-3)

  • Structure: Incorporates an ethylphenoxy linker with a methyl-substituted amino group.
  • Impact: The phenoxyethyl chain enhances hydrophobicity and may influence blood-brain barrier penetration.
  • Applications: Potential as a ligand for adrenergic or enzyme targets due to extended aromatic systems .

Functionalized Imidazolidinones with Heterocyclic Moieties

1-Methyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one

  • Structure : Features a trifluoromethyl thiadiazole substituent.
  • Impact : The electron-withdrawing CF₃ group and thiadiazole ring improve metabolic stability and bioavailability.
  • Applications: Likely used in agrochemicals or antiviral agents due to thiadiazole’s known bioactivity .

4-(Aminomethyl)-3-(benzyloxy)-1-(4-methoxybenzyl)imidazolidin-2-one

  • Structure : Contains benzyloxy and methoxybenzyl groups.
  • Synthesis : Prepared via Staudinger reactions with azidomethyl intermediates .

Imidazolidinone Derivatives with Bioactive Substituents

1-(2-Hydroxy-1-phenylethyl)imidazolidin-2-one (CAS 1566273-72-0)

  • Structure : Substituted with a hydroxy-phenylethyl group.
  • Impact : The hydroxyl group enables hydrogen bonding, improving target specificity.
  • Applications : Investigated for antioxidant or anti-inflammatory properties .

Imidazolidin-4-one Derivatives (e.g., 1-phenyl-2-glycyl-[(4-substitutedphenyl)-imidazolidin-4-one-3-yl)-3-pyrazolidinone-2-yl])

  • Structure: Features a pyrazolidinone ring fused to imidazolidin-4-one.
  • Impact : The additional heterocycle broadens biological activity, including antimicrobial and antioxidant effects.
  • Activity: Compounds 8, 9, and 14 exhibit notable antioxidant activity in vitro .

Comparative Data Table

Compound Name Molecular Formula Key Substituents Biological Activity/Applications Reference
This compound C₉H₁₁N₃O 4-Aminomethylphenyl Enzyme inhibition, anticancer (hypothetical)
1-(4-Aminophenyl)imidazolidin-2-one C₉H₁₁N₃O 4-Aminophenyl Synthetic intermediate
1-[2-(4-Amino-3-methylphenoxy)ethyl]imidazolidin-2-one C₁₂H₁₇N₃O₂ Phenoxyethyl, methylamino Adrenergic ligand (hypothetical)
1-Methyl-3-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one C₆H₇F₃N₄OS Trifluoromethyl thiadiazole Agrochemical/antiviral applications
1-(2-Hydroxy-1-phenylethyl)imidazolidin-2-one C₁₁H₁₄N₂O₂ Hydroxy-phenylethyl Antioxidant, anti-inflammatory
Imidazolidin-4-one derivatives (e.g., Compound 8) C₁₉H₂₁N₅O₃ Pyrazolidinone, substituted phenyl Antimicrobial, antioxidant

Key Research Findings and Implications

Biological Performance: Derivatives with extended aromatic systems (e.g., phenoxyethyl or benzyloxy groups) exhibit improved ligand-receptor binding but may face solubility challenges .

Metabolic Stability : Fluorinated or thiadiazole-containing analogs demonstrate higher metabolic stability, making them candidates for long-acting therapeutics .

Antioxidant Activity : Imidazolidin-4-one derivatives outperform imidazolidin-2-ones in antioxidant assays, suggesting the heterocyclic core’s critical role in radical scavenging .

Biological Activity

1-[4-(Aminomethyl)phenyl]imidazolidin-2-one is a compound of increasing interest in pharmacological research due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer, antimicrobial, and enzyme inhibition effects.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C11_{11}H14_{14}N2_{2}O
  • Molecular Weight : 194.24 g/mol
  • CAS Number : 1038283-11-2

This imidazolidinone derivative features an aminomethyl group attached to a phenyl ring, which may contribute to its biological activity through interactions with various biological targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • Mechanism of Action : The compound has been shown to disrupt microtubule formation by interacting with the colchicine-binding site, leading to cell cycle arrest in the G2/M phase. This mechanism is crucial for its antiproliferative effects against various cancer cell lines, including HT-1080 and MCF7 .
  • Potency : In vitro evaluations indicate that this compound exhibits antiproliferative activity in the nanomolar to low micromolar range (0.066 - 6 µM), making it a promising candidate for further development as an anticancer agent .

Antimicrobial Activity

This compound has also been investigated for its antimicrobial properties:

  • In Vitro Studies : Preliminary studies suggest that this compound possesses significant antimicrobial activity against various bacterial strains, although specific data on the spectrum of activity remains limited .

Enzyme Inhibition

The compound's structural features suggest potential enzyme inhibition capabilities:

  • Indoleamine 2,3-Dioxygenase (IDO) Inhibition : Similar imidazole derivatives have been studied for their ability to inhibit IDO, an enzyme implicated in immune suppression and cancer progression. Although specific studies on this compound are lacking, its structural analogs have demonstrated promising inhibitory effects .

Case Studies and Research Findings

Several key studies have contributed to understanding the biological activities of imidazolidinone derivatives:

  • Study on Antiproliferative Activity : A systematic evaluation of phenyl imidazole derivatives revealed that modifications on the imidazolidinone moiety could enhance antiproliferative effects significantly. The study emphasized structure-activity relationships that could guide future drug design efforts .
  • Enzyme Interaction Studies : Computational docking studies have shown how structural modifications can lead to increased binding affinity at enzyme active sites, particularly for IDO inhibitors. Such findings support the hypothesis that similar modifications could enhance the efficacy of this compound against relevant targets .

Summary of Biological Activities

Activity TypeMechanism/TargetPotency/Effectiveness
AnticancerMicrotubule disruptionNanomolar range (0.066 - 6 µM)
AntimicrobialVarious bacterial strainsSignificant activity observed
Enzyme InhibitionPotential IDO inhibitorNeeds further investigation

Q & A

Q. How can researchers address discrepancies in biological activity data across different cell lines or assay protocols?

  • Methodology :
  • Standardized protocols : Adhere to CLSI guidelines for antimicrobial assays or OECD protocols for cytotoxicity.
  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA with post-hoc Tukey tests) to identify outliers .
  • Orthogonal assays : Validate hits with alternative methods (e.g., agar diffusion vs. microdilution for antimicrobial activity) .

Methodological Best Practices

  • Safety : Handle the compound in a fume hood due to potential respiratory irritancy (refer to SDS for 1-[phenyl-(4-phenylphenyl)methyl]imidazole analogs ).
  • Data Reproducibility : Archive raw spectral data (NMR, IR) in open-access repositories like Zenodo or Figshare.
  • Ethical Compliance : Disclose all synthetic yields and failed experiments to avoid publication bias .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[4-(Aminomethyl)phenyl]imidazolidin-2-one
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1-[4-(Aminomethyl)phenyl]imidazolidin-2-one

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